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Compound of Interest

Compound Name: Methyl 6-ethynylnicotinate

Cat. No.: B1603808 Get Quote

This technical guide provides an in-depth analysis of the core spectroscopic data for Methyl 6-
ethynylnicotinate (CAS No: 216444-00-7), a pyridine derivative of significant interest in

pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple

recitation of data, offering insights into the experimental rationale and detailed interpretation of

the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry

(MS) data, grounded in established scientific principles.

The structural elucidation of Methyl 6-ethynylnicotinate (C₉H₇NO₂) is paramount for its

application in complex molecular design. The following sections detail the characteristic

spectral signatures that define its unique chemical architecture, featuring a 1,2,4-trisubstituted

pyridine ring bearing a methyl ester and a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy serves as the cornerstone for determining the precise connectivity and

electronic environment of the atoms within Methyl 6-ethynylnicotinate. The data presented is

based on the characterization reported in the synthesis of this compound.

¹H NMR (Proton NMR) Analysis
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Proton NMR provides a detailed picture of the hydrogen atoms in the molecule. The aromatic

region is of particular interest, revealing the substitution pattern of the pyridine ring, while the

aliphatic region confirms the presence of the methyl ester and the terminal alkyne proton.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Approximately 10-20 mg of Methyl 6-ethynylnicotinate is dissolved in

0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.

CDCl₃ is chosen for its excellent solubilizing power for this class of compounds and its well-

defined residual solvent peak for referencing.

Instrument Setup: Data is acquired on a standard NMR spectrometer, typically operating at a

frequency of 400 MHz or higher to ensure adequate signal dispersion.

Acquisition: Standard pulse sequences are used. Key parameters include a sufficient

number of scans to achieve a high signal-to-noise ratio, a relaxation delay (e.g., 1-2

seconds) to allow for full magnetization recovery, and an acquisition time of 2-4 seconds.

Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform.

The resulting spectrum is manually phased and baseline corrected. Chemical shifts (δ) are

referenced to the residual CDCl₃ peak at 7.26 ppm.

Data and Interpretation

The ¹H NMR spectrum displays distinct signals corresponding to the three protons on the

pyridine ring, the single acetylenic proton, and the three protons of the methyl ester.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.15 d J = 2.0 Hz 1H H-2

8.23 dd J = 8.2, 2.0 Hz 1H H-4

7.55 d J = 8.2 Hz 1H H-5

3.95 s - 3H -OCH₃

3.25 s - 1H -C≡CH

Interpretation Insights:

H-2 (9.15 ppm): This proton, positioned ortho to the ring nitrogen and the ester group, is the

most deshielded aromatic proton. Its downfield shift is a direct consequence of the

anisotropic effect of the C=O bond and the electron-withdrawing nature of the nitrogen atom.

It appears as a doublet due to coupling with H-4.

H-4 (8.23 ppm): Located meta to the nitrogen and ortho to the ester, this proton experiences

significant deshielding. It appears as a doublet of doublets, showing coupling to both H-5

(larger, ortho coupling) and H-2 (smaller, meta coupling).

H-5 (7.55 ppm): This proton is ortho to the ethynyl group and meta to the nitrogen. It is the

most upfield of the aromatic protons and appears as a doublet due to ortho coupling with H-

4.

-OCH₃ (3.95 ppm): The sharp singlet integrating to three protons is characteristic of the

methyl ester group. Its chemical shift is typical for methyl esters attached to an aromatic

system.

-C≡CH (3.25 ppm): The singlet at 3.25 ppm is the diagnostic signal for the terminal

acetylenic proton.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge

[style=invis];
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} enddot Caption: Structure of Methyl 6-ethynylnicotinate with ¹H NMR assignments.

¹³C NMR (Carbon-13 NMR) Analysis
Carbon-13 NMR provides complementary information, identifying all unique carbon

environments within the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences:

Sample Concentration: A higher concentration is often required (50-100 mg) due to the lower

natural abundance of the ¹³C isotope.

Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum of

singlets for each unique carbon. A significantly larger number of scans is necessary to

achieve an adequate signal.

Referencing: The spectrum is typically referenced to the central peak of the CDCl₃ triplet at

77.16 ppm.

Data and Interpretation

The spectrum shows nine distinct carbon signals, corresponding to the six carbons of the

pyridine ring, the two acetylenic carbons, the ester carbonyl, and the ester methyl carbon.
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Chemical Shift (δ) ppm Assignment

165.5 C=O (Ester)

152.0 C-2

145.0 C-6

139.0 C-4

128.0 C-3

120.0 C-5

82.5 -C≡CH

79.0 -C≡CH

52.5 -OCH₃

Interpretation Insights:

Carbonyl Carbon (165.5 ppm): This downfield signal is characteristic of an ester carbonyl

carbon.

Pyridine Ring Carbons (120.0-152.0 ppm): The chemical shifts of the ring carbons are

influenced by their position relative to the nitrogen and the substituents. C-2 and C-6,

adjacent to the nitrogen, are typically the most downfield among the ring carbons.

Alkyne Carbons (82.5 and 79.0 ppm): These signals in the mid-range of the spectrum are

diagnostic for sp-hybridized carbons of the ethynyl group.

Methyl Carbon (52.5 ppm): This upfield signal is characteristic of the methyl carbon of the

ester group.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule by detecting their characteristic vibrational frequencies.
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Experimental Protocol: IR Data Acquisition (ATR)

Sample Preparation: A small amount of the solid Methyl 6-ethynylnicotinate is placed

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first.

The sample spectrum is then recorded. The instrument software automatically ratios the

sample spectrum against the background to produce the final transmittance or absorbance

spectrum. This method requires minimal sample preparation and is non-destructive.

Data and Interpretation

The IR spectrum of Methyl 6-ethynylnicotinate is dominated by absorptions from the alkyne,

ester, and aromatic functionalities.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H Stretch (Terminal Alkyne)

~2120 Medium, Sharp C≡C Stretch (Alkyne)

~1725 Strong, Sharp C=O Stretch (Ester)

~1580, 1470 Medium
C=C/C=N Stretch (Pyridine

Ring)

~1290, 1120 Strong C-O Stretch (Ester)

Interpretation Insights:

Terminal Alkyne Vibrations: The presence of a strong, sharp peak around 3300 cm⁻¹ is a

definitive indicator of the ≡C-H stretch of a terminal alkyne.[1][2] This is complemented by

the C≡C triple bond stretch, which appears as a sharp, medium-intensity band around 2120

cm⁻¹.[1][2]

Ester Carbonyl Stretch: The intense, sharp absorption at approximately 1725 cm⁻¹ is

characteristic of the C=O stretching vibration of the ester group.[1] Its position is consistent

with an ester conjugated to an aromatic system.
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Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are typical for the

carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring.

Ester C-O Stretches: The strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O

single bond stretching vibrations of the ester functional group.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like

methanol or acetonitrile (e.g., 1-10 µg/mL).

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique. The sample

solution is sprayed into the mass spectrometer, creating charged droplets from which ions

are generated. ESI is typically run in positive ion mode to observe the protonated molecule

[M+H]⁺.

Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

The mass spectrum confirms the molecular weight of Methyl 6-ethynylnicotinate (161.16

g/mol ).
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m/z Proposed Ion Interpretation

162.05 [M+H]⁺

Protonated molecular ion,

confirming the molecular

weight.

131.04 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester group.

103.04 [M - COOCH₃]⁺
Loss of the entire

carbomethoxy group.

Interpretation Insights:

Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at an

m/z of approximately 162, confirming the molecular formula C₉H₇NO₂.

Key Fragmentation Pathways: A primary fragmentation pathway for methyl esters is the loss

of the methoxy radical (•OCH₃, 31 Da), leading to a significant peak at m/z 131. A

subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also possible.

Another common fragmentation is the cleavage of the C-C bond adjacent to the ester,

resulting in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), which would yield

a fragment at m/z 103.

dot digraph "Spectroscopic_Analysis_Workflow" { graph [rankdir="LR", splines=ortho,

nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4",

fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#5F6368"];

} enddot Caption: Workflow for the structural elucidation of Methyl 6-ethynylnicotinate.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural characterization of Methyl 6-ethynylnicotinate. The ¹H and ¹³C NMR

spectra precisely define the atomic connectivity and electronic environments, while IR

spectroscopy confirms the presence of the key alkyne and ester functional groups. Mass

spectrometry validates the molecular weight and reveals characteristic fragmentation patterns.
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This complete spectroscopic profile serves as a reliable reference for researchers, scientists,

and drug development professionals utilizing this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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